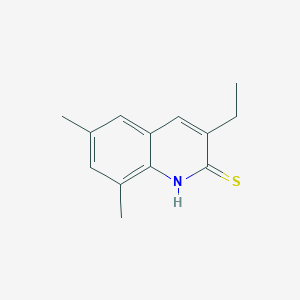
N-phenyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-1,3,5-triazin-2-amine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom at the 2-position of the triazine ring. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-phenyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the reaction of benzonitrile with dicyandiamide under specific conditions . Another method includes the base-mediated synthesis using imidates, guanidines, and amides or aldehydes as starting materials, with cesium carbonate as the base . Additionally, microwave irradiation has been employed to enhance the reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions . These reactions are facilitated by the presence of the triazine ring and the phenyl group, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl or aryl amidines, phosgene, and ammonium chloride . Reaction conditions often involve the use of bases such as cesium carbonate and solvents like dioxane and water .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while cycloaddition reactions can produce complex heterocyclic compounds .
Applications De Recherche Scientifique
N-phenyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antibacterial and antifungal activities . In medicine, derivatives of this compound have shown promise as anticancer agents . Additionally, this compound is used in the development of materials with specific properties, such as UV absorbers and flame retardants .
Mécanisme D'action
The mechanism of action of N-phenyl-1,3,5-triazin-2-amine involves its interaction with various molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes . In the case of its anticancer activity, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
N-phenyl-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as 1,3,5-triazine-2,4,6-triamine (melamine) and 1,3,5-triazine-2,4,6-triol (cyanuric acid) . While these compounds share a common triazine core, their chemical properties and applications differ significantly. For instance, melamine is widely used in the production of plastics and resins, whereas cyanuric acid is used in water treatment and as a precursor for herbicides . The unique presence of the phenyl group in this compound imparts distinct chemical reactivity and biological activity, making it valuable for specific applications .
Propriétés
Numéro CAS |
4040-07-7 |
|---|---|
Formule moléculaire |
C9H8N4 |
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
N-phenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H8N4/c1-2-4-8(5-3-1)13-9-11-6-10-7-12-9/h1-7H,(H,10,11,12,13) |
Clé InChI |
ZRHAGDPKFFHVEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



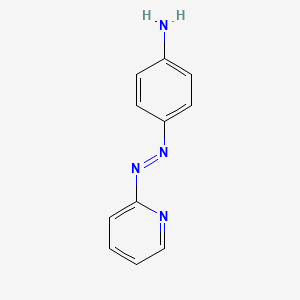
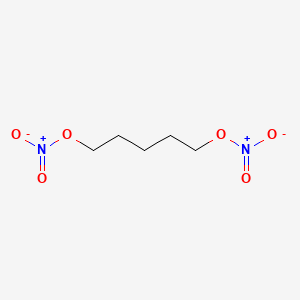
![N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide](/img/structure/B14167746.png)
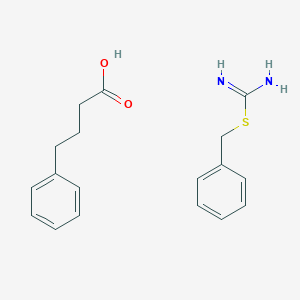
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
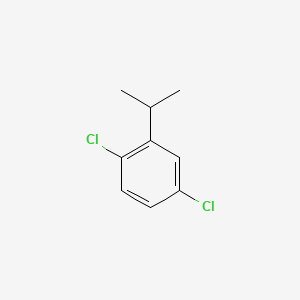

![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)
![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)
![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)

